

4'-Fluoro-3'-methylpropiophenone spectral data interpretation

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Compound of Interest

Compound Name: 4'-Fluoro-3'-methylpropiophenone

Cat. No.: B7792457

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Analytical Characterization and Spectral Profiling of 4'-Fluoro-3'-methylpropiophenone

Executive Summary & Structural Context

4'-Fluoro-3'-methylpropiophenone (C₁₀H₁₁FO; MW: 166.19 g/mol) is a disubstituted aromatic ketone serving as a critical intermediate in the synthesis of substituted cathinones and complex pharmaceutical agents. Its structural uniqueness lies in the specific arrangement of the fluorine (para) and methyl (meta) substituents relative to the propiophenone backbone.

Accurate spectral interpretation of this molecule requires deconstructive analysis of three competing electronic effects:

- The Propiophenone Core: A ketone withdrawing electron density from the ring (de-shielding ortho protons).
- The 4'-Fluoro Group: A highly electronegative atom causing strong inductive withdrawal (-I) but donating electron density via resonance (+R), significantly altering NMR coupling constants ().

- The 3'-Methyl Group: A weak electron donor (+I) that breaks the symmetry of the aromatic system, creating distinct splitting patterns.

This guide provides a self-validating framework for identifying this specific isomer, distinguishing it from regioisomers like 4'-fluoro-2'-methylpropiophenone.

Mass Spectrometry (GC-MS) Interpretation

Mass spectrometry (Electron Ionization, 70 eV) provides the primary fingerprint for identification. The fragmentation pattern is dominated by

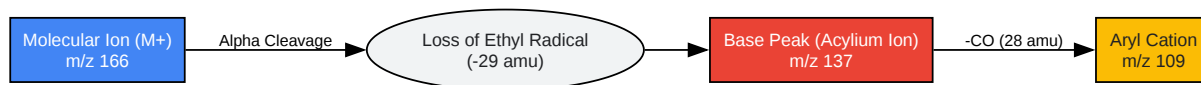
-cleavage, characteristic of aromatic ketones.

Fragmentation Logic

- Molecular Ion (M^+): The parent peak appears at m/z 166. It is generally distinct but may be of moderate intensity depending on the ion source temperature.
- Base Peak (Benzoyl Cation): The most stable fragment arises from the loss of the ethyl radical ($C_2H_5\cdot$, mass 29) via α -cleavage.
 - Calculation:
 m/z 166 - 29 = 137
 - Structure: The 4-fluoro-3-methylbenzoyl cation ($C_8H_7FO^+$).
- Secondary Fragments:
 - m/z 109: Loss of CO (28 amu) from the base peak (aryl cation formation).

- m/z 151: Loss of methyl radical (15 amu) from the alkyl chain (minor pathway compared to ethyl loss).

Fragmentation Pathway Diagram



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Figure 1: Electron Ionization (EI) fragmentation pathway showing the dominant alpha-cleavage mechanism leading to the diagnostic m/z 137 base peak.

Nuclear Magnetic Resonance (NMR) Profiling

NMR offers the definitive structural proof, specifically through

coupling patterns which distinguish this isomer from non-fluorinated analogs.

NMR (Proton) Data

Solvent:

, 400 MHz

Proton Assignment	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Interpretation
Ethyl	~1.21	Triplet ()		Terminal methyl of propionyl chain.
Ar-	~2.32	Singlet ()	-	Methyl group on the ring. Appears as a singlet or fine doublet (Hz).
Ethyl	~2.95	Quartet ()		Methylene adjacent to carbonyl.
Ar-H (C5)	~7.05 - 7.15	Triplet/DD		Ortho to Fluorine. Large coupling dominates, appearing as a pseudo-triplet due to overlap with H6 coupling.
Ar-H (C2)	~7.75 - 7.80	Broad Singlet	-	Meta to Fluorine, Ortho to Methyl. Isolated by substituents, showing minimal splitting.
Ar-H (C6)	~7.80 - 7.85	Doublet ()		Ortho to Carbonyl. Deshielded by the ketone.

NMR (Carbon) Data

Solvent:

, 100 MHz

The presence of Fluorine splits carbon signals into doublets due to C-F coupling ().

- Carbonyl (C=O): ~200 ppm (Singlet).
- C-F (C4'): ~164 ppm (Doublet, Hz).
- Ar-C (C3'): ~125 ppm (Doublet, Hz).
- Alkyl Carbons: ~31 ppm (), ~8 ppm ().

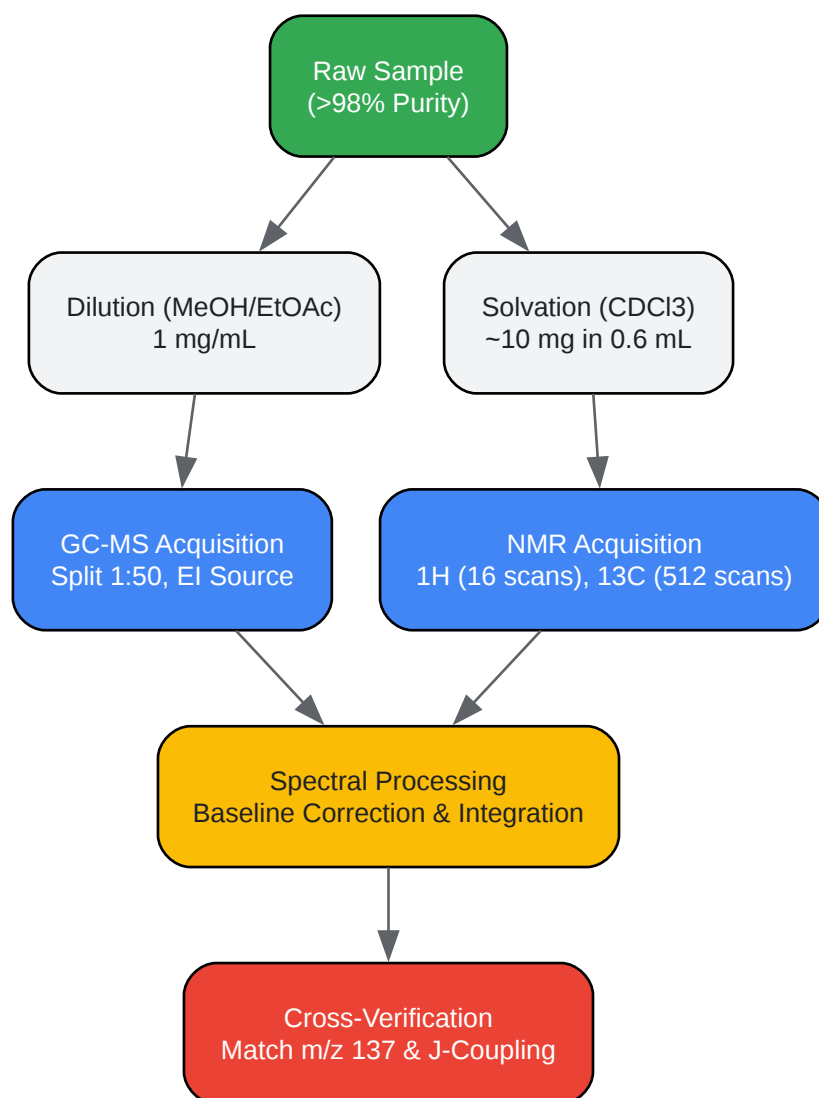
Infrared Spectroscopy (FT-IR)

IR analysis is useful for rapid purity screening. The spectrum is defined by the interplay between the ketone and the fluorinated ring.

- C=O Stretch ($1680\text{--}1690\text{ cm}^{-1}$): Strong, sharp peak. Slightly lower frequency than non-conjugated ketones due to conjugation with the benzene ring.
- C=C Aromatic Stretch ($1590\text{--}1600\text{ cm}^{-1}$): Characteristic aromatic skeletal vibrations.
- C-F Stretch ($1220\text{--}1250\text{ cm}^{-1}$): Strong band, diagnostic for aryl fluorides.
- C-H Bending ($800\text{--}900\text{ cm}^{-1}$): Out-of-plane bending patterns indicative of 1,2,4-substitution.

Experimental Workflow: Analytical Validation

To ensure data integrity, the following workflow integrates sample preparation with instrumental acquisition.



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Figure 2: Integrated analytical workflow for the characterization of **4'-fluoro-3'-methylpropiophenone**, ensuring cross-validation between mass spectral fragments and magnetic resonance couplings.

References

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